molecular formula C14H11NO2 B195279 (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile CAS No. 61826-76-4

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Cat. No.: B195279
CAS No.: 61826-76-4
M. Wt: 225.24 g/mol
InChI Key: GXUQMKBQDGPMKZ-CQSZACIVSA-N
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Description

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a chiral cyanohydrin derivative that plays a significant role in the synthesis of pyrethroid insecticides. Pyrethroids are synthetic analogues of pyrethrins, which are naturally occurring insecticidal compounds found in chrysanthemum flowers. This compound is particularly valued for its enantioselective properties, which contribute to the effectiveness and environmental safety of pyrethroid insecticides .

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly titanium and vanadium (salen) complexes, which are used as asymmetric catalysts . The nature of these interactions is based on the degree of asymmetric induction and relative cost, determining the most commercially viable synthesis .

Cellular Effects

It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .

Molecular Mechanism

The molecular mechanism of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile involves the asymmetric addition of cyanide sources to 3-phenoxybenzaldehyde . This process is catalyzed by titanium and vanadium (salen) complexes, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .

Dosage Effects in Animal Models

It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .

Metabolic Pathways

It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .

Transport and Distribution

It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .

Subcellular Localization

It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile typically involves the asymmetric addition of cyanide sources to 3-phenoxybenzaldehyde. Titanium and vanadium (salen) complexes are commonly used as asymmetric catalysts in this process. The reaction conditions are optimized to achieve high degrees of asymmetric induction and cost-effectiveness .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar catalytic processes. The use of titanium and vanadium (salen) complexes ensures that the desired stereoisomer is produced with minimal waste and environmental impact. This method is considered a greener alternative to traditional synthesis routes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pyrethroid insecticides.

    Biology: Studies on its enantioselective properties help understand the biological activity of chiral compounds.

    Medicine: Research on its derivatives contributes to the development of new pharmaceuticals.

    Industry: It is employed in the production of environmentally friendly insecticides

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
  • 3-Phenoxyphenylacetonitrile
  • (2S)-2-(4-Fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile

Uniqueness

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is unique due to its high enantioselectivity and its role in producing environmentally friendly pyrethroid insecticides. Compared to its analogues, it offers superior insecticidal activity and reduced environmental impact .

Properties

IUPAC Name

(2S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUQMKBQDGPMKZ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@@H](C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031526
Record name (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61826-76-4
Record name (αS)-α-Hydroxy-3-phenoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61826-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-, (.alpha.S)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-α-hydroxy-3-phenoxy-benzeneacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of L-(+)-diisopropyl tartarate (1.030 mg, 4.4 mmol) in absolute chloroform (40 ml), tetaraisopropyl titanate (1.136 mg, 4 mmol) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, absolute chloroform (40 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilyl cyanide (436 mg, 4.4 mmol) and then 3-phenoxybenzaldehyde (793 mg, 4 mmol) were added and stirred at room temperature for 14 hours. Thereafter, 1N hydrochloric acid (40 ml) was added and stirred at room temperature for 30 minutes. Then, the reaction mixture was extracted with dichloromethane and dried over sodium sulfate followed by evaporation of the solvent to give an oily product. The product was purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain α-cyano-3-phenoxybenzyl alcohol (580 mg).
[Compound]
Name
L-(+)-diisopropyl tartarate
Quantity
1.03 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.136 mg
Type
catalyst
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Quantity
793 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a flask were placed 755.7 g (2.5 moles) of the sodium salt of (hydroxy)(3-phenoxyphenyl)methanesulfonic acid, 237.6 g (1.25 moles) of sodium metabisulfite, and 2273 ml of water. The flask was cooled to 15° C. and a solution of 245.1 g (5.0 moles) of sodium cyanide in 302 ml of water was added dropwise. The reaction mixture was allowed to warm to room temperature, was stirred for 3 hours, then extracted three times with 800 ml of diethyl ether. The extract was washed once with 800 ml of a solution of 25% sodium metabisulfite and 1 N hydrochloric acid and twice with distilled water. After being dried over magnesium sulfate, the ether was evaporated, leaving a residue of 498.5 g of 94% (cyano)(3-phenoxyphenyl)methanol by gc analysis.
Quantity
755.7 g
Type
reactant
Reaction Step One
Name
(hydroxy)(3-phenoxyphenyl)methanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
237.6 g
Type
reactant
Reaction Step Three
Quantity
245.1 g
Type
reactant
Reaction Step Four
Name
Quantity
302 mL
Type
solvent
Reaction Step Four
Name
Quantity
2273 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccccc2)c1)c1cccc(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main approaches to synthesizing (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile?

A1: Two main synthetic approaches are described in the research:

    Q2: Why is the chirality of this compound important for its application?

    A2: this compound is a crucial building block for synthesizing specific enantiomers of pyrethroid insecticides. [] The biological activity of pyrethroids is often stereospecific, meaning that different enantiomers of the same molecule can exhibit different insecticidal activities, potencies, and environmental fates. Therefore, obtaining the desired (S)-enantiomer is crucial for maximizing insecticidal efficacy while potentially minimizing unwanted effects associated with the inactive or less active enantiomer.

    Q3: What future research directions could improve the synthesis of this compound?

    A3: Future research could focus on:

    • Developing more efficient and enantioselective catalysts: While asymmetric hydrocyanation offers a direct route, achieving higher enantioselectivities is crucial for industrial viability. []

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